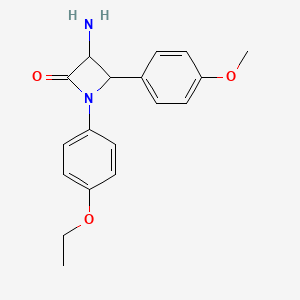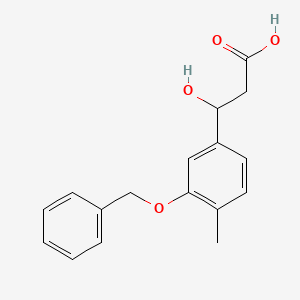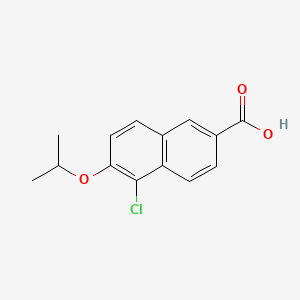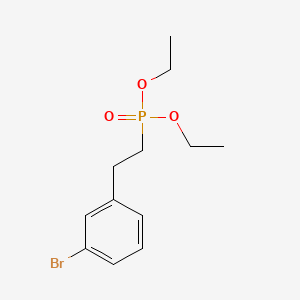
Diethyl 3-bromophenethylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3-bromophenethylphosphonate is an organic compound with the molecular formula C11H16BrO3P. It is a colorless liquid with a characteristic odor and is known for its applications in organic synthesis, particularly as a reagent and intermediate in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 3-bromophenethylphosphonate can be synthesized through several methods. One common approach involves the reaction of 3-bromophenethyl alcohol with diethyl phosphite in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors to control temperature and pressure, ensuring consistent product quality. The raw materials are mixed in precise ratios, and the reaction is monitored using advanced analytical techniques to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 3-bromophenethylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form phosphonic acid derivatives using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Reduction of this compound can yield phosphine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include azides, thiocyanates, and amines.
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Applications De Recherche Scientifique
Diethyl 3-bromophenethylphosphonate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of diethyl 3-bromophenethylphosphonate involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to active sites and blocking substrate access. The phosphonate group mimics phosphate esters, allowing it to interfere with phosphorylation processes critical for cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 3-bromobenzylphosphonate: Similar in structure but with a benzyl group instead of a phenethyl group.
Diethyl 3-bromopropylphosphonate: Contains a propyl group instead of a phenethyl group.
Uniqueness
Diethyl 3-bromophenethylphosphonate is unique due to its phenethyl group, which imparts specific reactivity and biological activity. This structural feature makes it particularly useful in the synthesis of complex organic molecules and biologically active compounds .
Propriétés
Formule moléculaire |
C12H18BrO3P |
|---|---|
Poids moléculaire |
321.15 g/mol |
Nom IUPAC |
1-bromo-3-(2-diethoxyphosphorylethyl)benzene |
InChI |
InChI=1S/C12H18BrO3P/c1-3-15-17(14,16-4-2)9-8-11-6-5-7-12(13)10-11/h5-7,10H,3-4,8-9H2,1-2H3 |
Clé InChI |
LQWMMBXYTUMVBV-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CCC1=CC(=CC=C1)Br)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


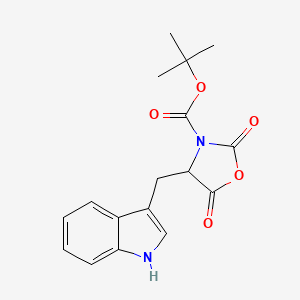

![1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine](/img/structure/B14774002.png)
![5-(3-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14774013.png)
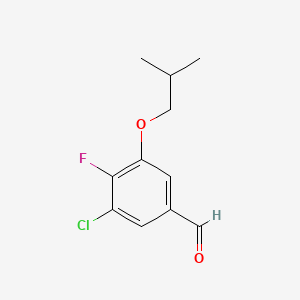
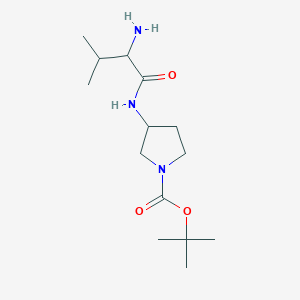
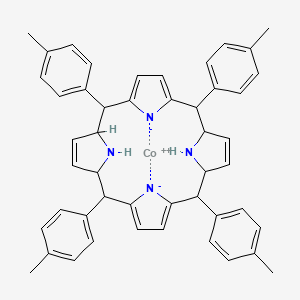
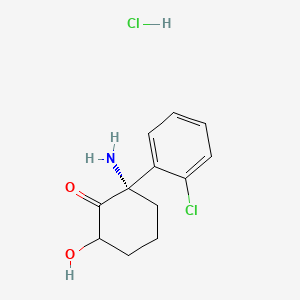
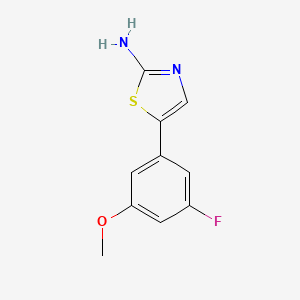

![1-(3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-yl)ethanamine](/img/structure/B14774051.png)
